N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a hydroxypropyl group, a p-tolyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and triazine moieties have shown high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as those containing triazole and triazine moieties, have been utilized in the construction of star-shaped tristriazolotriazine derivatives . These derivatives have shown thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties .
Biochemical Pathways
For instance, indole derivatives have been found to be involved in a wide range of biological activities, indicating their interaction with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as those containing triazole and triazine moieties, have been studied . These studies often focus on the compound’s stability, solubility, and bioavailability.
Result of Action
Similar compounds have shown a range of biological activities, indicating that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-c][1,2,4]triazine ring system.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, often using a halogenated aromatic compound and a suitable base.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached via an alkylation reaction, typically using a hydroxypropyl halide and a strong base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.
Substitution: The aromatic p-tolyl group can undergo electrophilic aromatic substitution reactions.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Amidation: Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted aromatic compounds, and more complex amides.
Scientific Research Applications
N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Comparison with Similar Compounds
N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:
Imidazo[2,1-c][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Triazine Derivatives: Compounds with a triazine core but different functional groups, which may exhibit different reactivity and applications.
Hydroxypropyl Derivatives: Compounds containing a hydroxypropyl group, which may have similar chemical reactivity but different biological activities.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-3-5-12(6-4-11)20-8-9-21-15(24)13(18-19-16(20)21)14(23)17-7-2-10-22/h3-6,22H,2,7-10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXCJZQAYFGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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